![molecular formula C3H6BrF2O3P B14486209 Dimethyl [bromo(difluoro)methyl]phosphonate CAS No. 65094-21-5](/img/structure/B14486209.png)
Dimethyl [bromo(difluoro)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [bromo(difluoro)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H10BrF2O3P. It is a derivative of phosphonic acid and contains both bromine and fluorine atoms, making it a unique and versatile compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl [bromo(difluoro)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane such as iodomethane . The reaction typically requires heating and can be catalyzed by various amines.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [bromo(difluoro)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphonate compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
Dimethyl [bromo(difluoro)methyl]phosphonate has several scientific research applications:
Industry: It is utilized in various industrial applications, including the synthesis of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of dimethyl [bromo(difluoro)methyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological applications, it targets protein tyrosine phosphatases, inhibiting their activity and thereby affecting cellular signaling pathways . The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [bromo(difluoro)methyl]phosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl methylphosphonate: Lacks the bromine and fluorine atoms, making it less reactive.
Diethyl [difluoro(pyridinyl)methyl]phosphonate: Contains a pyridinyl group, offering different reactivity and applications.
Uniqueness
Dimethyl [bromo(difluoro)methyl]phosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
65094-21-5 |
|---|---|
Molekularformel |
C3H6BrF2O3P |
Molekulargewicht |
238.95 g/mol |
IUPAC-Name |
bromo-dimethoxyphosphoryl-difluoromethane |
InChI |
InChI=1S/C3H6BrF2O3P/c1-8-10(7,9-2)3(4,5)6/h1-2H3 |
InChI-Schlüssel |
FZOOSMOMRAFKPC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(F)(F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



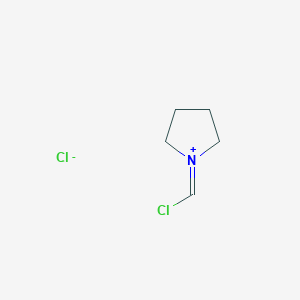
![5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14486142.png)
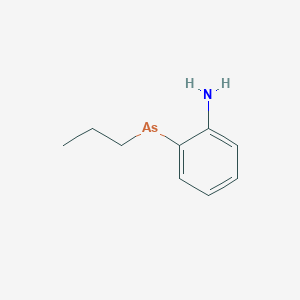
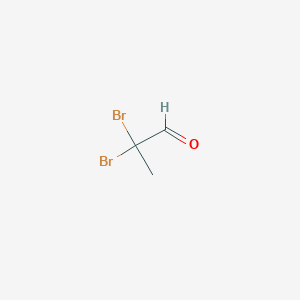


![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
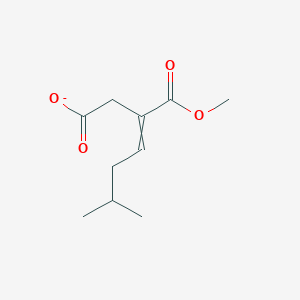
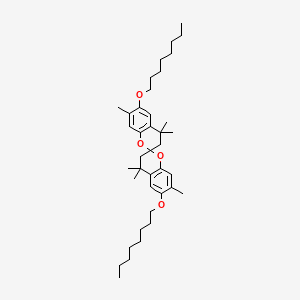
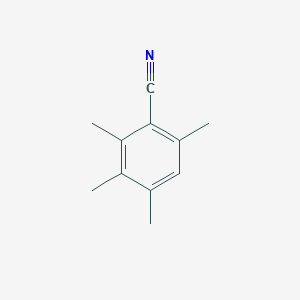
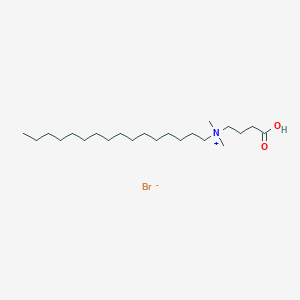

![3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one](/img/structure/B14486206.png)
